molecular formula C7H14N2O4S B12748279 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- CAS No. 87708-17-6

3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo-

Cat. No.: B12748279
CAS No.: 87708-17-6
M. Wt: 222.26 g/mol
InChI Key: VEYVXQGPEBPEFB-UHFFFAOYSA-N
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Description

3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a sulfonamide group, which is known for its diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- can be achieved through various synthetic routes. One common method involves the reaction of N,N-diethylamine with a suitable oxazolidine precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles, leading to the formation of various substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- can be compared with other similar compounds, such as:

The uniqueness of 3-Oxazolidinesulfonamide, N,N-diethyl-2-oxo- lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

87708-17-6

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C7H14N2O4S/c1-3-8(4-2)14(11,12)9-5-6-13-7(9)10/h3-6H2,1-2H3

InChI Key

VEYVXQGPEBPEFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)N1CCOC1=O

Origin of Product

United States

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